N-[2-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide
Description
N-[2-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide is a benzothiazole-derived compound featuring a sulfanyl-linked ethylaminoamide moiety and a 3-phenylpropanamide substituent. Its structure comprises:
- A 1,3-benzothiazole core substituted at the 2-position with a sulfanyl group.
- A 3-phenylpropanamide group at the 6-position of the benzothiazole ring, contributing hydrophobic and π-π stacking interactions.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors requiring bidentate interactions.
Properties
Molecular Formula |
C31H27N3O2S2 |
|---|---|
Molecular Weight |
537.7 g/mol |
IUPAC Name |
N-[2-[2-(benzhydrylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C31H27N3O2S2/c35-28(19-16-22-10-4-1-5-11-22)32-25-17-18-26-27(20-25)38-31(33-26)37-21-29(36)34-30(23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-15,17-18,20,30H,16,19,21H2,(H,32,35)(H,34,36) |
InChI Key |
ONTVOQWBSSQTPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-mercaptobenzothiazole with a suitable alkylating agent to introduce the sulfanyl group. This intermediate is then reacted with diphenylmethyl isocyanate to form the carbamoyl group. Finally, the phenylpropanamide moiety is introduced through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The benzothiazole ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine, chlorine, and nitrating agents under acidic conditions
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated derivatives of the benzothiazole ring
Scientific Research Applications
N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-[2-({[(DIPHENYLMETHYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-3-PHENYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity by forming stable complexes. This inhibition can affect various biochemical pathways, leading to the observed biological effects. The benzothiazole ring and the carbamoyl group play crucial roles in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Substituent Variations
The target compound’s closest structural analog is N-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide (CAS: 724450-58-2) . Key differences include:
| Feature | Target Compound | Analog (CAS: 724450-58-2) |
|---|---|---|
| Amino Substituent | Diphenylmethylamino group (bulky, aromatic) | 2,4-Dimethylphenylamino group (smaller, electron-donating methyl groups) |
| Amide Chain | 3-Phenylpropanamide (three-carbon linker with terminal phenyl) | 2-Phenoxyacetamide (shorter linker with phenoxy group) |
| Benzothiazole Position | Identical 1,3-benzothiazole core with sulfanyl at 2-position and amide at 6-position | Identical core structure |
Implications of Substituents
- The 3-phenylpropanamide chain offers greater conformational flexibility than the rigid phenoxyacetamide group, which may influence target selectivity .
Physicochemical Properties
Biological Activity
N-[2-({2-[(diphenylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and research findings, providing a comprehensive overview of its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C31H27N3O2S2, with a molecular weight of approximately 537.7 g/mol. The compound features a benzothiazole ring, a phenylpropanamide moiety, and a diphenylmethylaminocarbonyl group. These structural components are believed to contribute significantly to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothiazole Ring : The initial step involves the reaction of appropriate precursors to form the benzothiazole structure.
- Introduction of the Sulfanyl Group : This step incorporates the sulfanyl moiety, which is crucial for the compound's biological activity.
- Amidation : The final step involves forming the amide bond with the phenylpropanamide component.
This multi-step process highlights the complexity and precision required in synthesizing this compound.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Properties
Studies have shown that compounds related to benzothiazoles often possess significant antimicrobial activity. Specifically, derivatives have demonstrated effectiveness against various bacterial and fungal strains. In vitro assays suggest that this compound may inhibit microbial growth through mechanisms involving disruption of cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
This compound has been investigated for its anticancer properties. Research indicates that it may inhibit cell proliferation in several cancer cell lines, including those derived from breast and liver cancers. The compound's mechanism of action may involve apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has also been studied for potential anti-inflammatory effects. Preliminary findings suggest that it may modulate inflammatory pathways, potentially reducing cytokine production and inflammatory mediator release .
Case Studies
Several case studies have explored the biological activity of similar compounds in the benzothiazole class:
- Case Study 1 : A derivative with structural similarities exhibited an IC50 value of 6.46 μM against amyloid beta peptide interactions, indicating potential relevance in Alzheimer's disease research .
- Case Study 2 : In vitro tests on related compounds showed significant antiproliferative effects on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), highlighting the therapeutic potential of benzothiazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
